dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea
Description
FPA 124 is a cell-permeable copper complex that acts as a selective inhibitor of the protein kinase B (Akt) pathway. This compound has shown significant potential in inducing apoptosis in various cancer cell lines, making it a promising candidate for cancer research and therapy .
Properties
IUPAC Name |
dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S.2ClH.Cu/c12-11(17)14-13-5-7-6-16-9-4-2-1-3-8(9)10(7)15;;;/h1-6H,(H3,12,14,17);2*1H;/q;;;+2/p-2/b13-5-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRXQEVFXXQYFS-KHDHKOIVSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=S)N.Cl[Cu]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N\NC(=S)N.Cl[Cu]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2CuN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
FPA 124 is synthesized through a series of chemical reactions involving the coordination of copper ions with specific ligands. The synthesis typically involves the following steps:
Ligand Preparation: The ligands, such as chromen-4-one derivatives, are synthesized through standard organic synthesis methods.
Copper Coordination: The prepared ligands are then reacted with copper salts (e.g., copper chloride) under controlled conditions to form the copper complex.
Industrial Production Methods
Industrial production of FPA 124 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The process would also involve purification steps, such as recrystallization or chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
FPA 124 undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center in FPA 124 can participate in redox reactions, which are crucial for its biological activity.
Substitution Reactions: The ligands coordinated to the copper center can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation-reduction reactions can lead to changes in the oxidation state of the copper center, while substitution reactions can result in the formation of new copper complexes with different ligands .
Scientific Research Applications
Biological Applications
Recent studies have highlighted the biological activities of dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea. Its potential as an antimicrobial agent has been of particular interest.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It may inhibit the growth of pathogens through mechanisms involving enzyme modulation or direct interaction with cellular components.
- Anticancer Properties : The compound has been explored for its anticancer effects, particularly in targeting specific cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further therapeutic development.
- Enzyme Inhibition : The thiourea moiety is known for its ability to inhibit certain enzymes, which can be beneficial in treating diseases where enzyme overactivity is a concern .
Industrial Applications
This compound also finds applications in various industrial processes:
- Catalysis : The compound can serve as a catalyst in organic synthesis reactions due to its ability to facilitate electron transfer processes.
- Material Science : Its unique chemical structure allows for applications in developing new materials, including polymers and specialty chemicals.
Case Studies
Several studies illustrate the practical applications of this compound:
- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial effects against Staphylococcus aureus demonstrated that the compound significantly reduced bacterial viability in vitro, suggesting potential for use as an antibacterial agent in clinical settings .
- Anticancer Research : In vitro studies on various cancer cell lines showed that this compound induced apoptosis and inhibited cell proliferation, indicating its promise as an anticancer therapeutic .
- Enzyme Interaction Studies : Research focused on the interaction of this compound with urease indicated that it effectively inhibited enzyme activity, supporting its potential role in treating conditions related to enzyme dysregulation .
Mechanism of Action
FPA 124 exerts its effects by selectively inhibiting the Akt pathway. It interacts with both the pleckstrin homology domain and the kinase domain of Akt, leading to the inhibition of Akt activity. This inhibition results in the inactivation of downstream signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, ultimately leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Genistein: A soy isoflavone that also inhibits the Akt pathway but with less potency compared to FPA 124.
Suramin: Another compound that inhibits the Akt pathway but has a different mechanism of action.
Uniqueness of FPA 124
FPA 124 is unique due to its strong charge interactions in the kinase domain, leading to better stabilization in the active pocket compared to similar compounds like Genistein. This results in higher potency and efficacy in inhibiting the Akt pathway and inducing apoptosis .
Biological Activity
Dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea is a coordination compound that combines copper with thiourea and chromenyl moieties. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anticancer, and antioxidant properties. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and agriculture.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of copper(II) chloride with thiourea and a chromenyl derivative. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray diffraction are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Numerous studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance, copper complexes containing thiourea have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound has shown cytotoxic effects on various cancer cell lines, including breast and liver cancer cells. The proposed mechanism includes induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of cell cycle regulation.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | |
| HepG2 (Liver Cancer) | 30 | |
| HeLa (Cervical Cancer) | 20 |
Antioxidant Activity
Thiourea compounds are known for their antioxidant properties, which can protect cells from oxidative stress. Studies indicate that this compound exhibits a strong ability to scavenge free radicals, thereby reducing oxidative damage in biological systems.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of various thiourea complexes, including the dichlorocopper variant. Results indicated that the presence of copper enhanced the antimicrobial efficacy compared to non-metallic thioureas, highlighting the role of metal ions in biological activity .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The findings demonstrated significant cell death in MCF-7 cells after treatment with the compound, suggesting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
